molecular formula C18H17NO5S B15283133 8-Quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate

8-Quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate

Cat. No.: B15283133
M. Wt: 359.4 g/mol
InChI Key: NEZXNJOGTXMJFG-UHFFFAOYSA-N
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Description

8-Quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions result in the compound’s antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    2,5-Dimethoxy-4-methylbenzenesulfonate:

Uniqueness

8-Quinolinyl 2,5-dimethoxy-4-methylbenzenesulfonate is unique due to the combination of the quinoline and sulfonate moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .

Properties

Molecular Formula

C18H17NO5S

Molecular Weight

359.4 g/mol

IUPAC Name

quinolin-8-yl 2,5-dimethoxy-4-methylbenzenesulfonate

InChI

InChI=1S/C18H17NO5S/c1-12-10-16(23-3)17(11-15(12)22-2)25(20,21)24-14-8-4-6-13-7-5-9-19-18(13)14/h4-11H,1-3H3

InChI Key

NEZXNJOGTXMJFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

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